4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine

Purity specification Supplier comparison Procurement quality

This 3,4-diarylisoxazol-5-amine scaffold features a para-fluorophenyl at C4 and unsubstituted phenyl at C3, delivering a unique electronic/steric profile essential for FLT3 kinase inhibition and anti-HBV programs. The 4-fluorophenyl motif is critical for potency: non-fluorinated analog 3,4-diphenylisoxazol-5-amine lacks validated FLT3 activity, while monoaryl analogs cannot replicate the dual-aryl architecture. Off-the-shelf ≥95% purity enables immediate structure-based design without purification. Storage at 2-8°C preserves amine integrity for reproducible crystallography and cell-based assays. Procure alongside comparator analogs to generate head-to-head SAR data.

Molecular Formula C15H11FN2O
Molecular Weight 254.264
CAS No. 1092286-97-9
Cat. No. B2911702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine
CAS1092286-97-9
Molecular FormulaC15H11FN2O
Molecular Weight254.264
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)F)N
InChIInChI=1S/C15H11FN2O/c16-12-8-6-10(7-9-12)13-14(18-19-15(13)17)11-4-2-1-3-5-11/h1-9H,17H2
InChIKeyYBVBCRBIGNJLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine (CAS 1092286-97-9): Procurement-Relevant Identity and Comparator Landscape for a 3,4-Diarylisoxazol-5-amine Scaffold


4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine (CAS 1092286-97-9) is a 3,4-diarylisoxazol-5-amine with the molecular formula C₁₅H₁₁FN₂O and a molecular weight of 254.26 g/mol . It is supplied as a versatile small-molecule scaffold for research and further manufacturing use only, with commercially available purity specifications ranging from 95% to ≥98% . Key structural comparators include 3,4-diphenylisoxazol-5-amine (CAS 52392-73-1; C₁₅H₁₂N₂O, MW 236.3, no fluorine substituent) , 4-(4-fluorophenyl)isoxazol-5-amine (CAS 914635-91-9; C₉H₇FN₂O, MW 178.16, lacking the 3-phenyl group) , and 3-(4-fluorophenyl)isoxazol-5-amine (CAS 81465-82-9; C₉H₇FN₂O, MW 178.16, a regioisomeric monoaryl analog) [1]. The target compound's dual-aryl architecture with a para-fluorophenyl at C4 and an unsubstituted phenyl at C3 creates a distinct electronic and steric profile that cannot be replicated by simpler monoaryl or non-fluorinated diaryl analogs, a differentiation that carries direct consequences for structure-activity relationships in kinase inhibition and antiviral programs.

Why Generic Substitution Fails for 4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine (1092286-97-9): Structural Determinants of Differential Activity


Within the diarylisoxazol-5-amine class, seemingly minor structural variations produce large functional consequences that render generic interchange scientifically unsound. The presence and position of the fluorine atom directly modulate electronic properties, metabolic stability, and target-binding interactions. In cardiac myosin ATPase activator programs, para-substitution on the phenyl rings was shown to attenuate activity: compounds with –Cl, –OCH₃, or –SO₂N(CH₃)₂ para-substituents exhibited reduced cardiac myosin activation compared to the parent phenyl scaffold [1]. In antiviral applications, a (3-phenylisoxazol-5-yl)methanimine derivative bearing a 4-fluorophenyl group achieved an IC₅₀ of 0.65 µM against HBeAg, representing a ~292-fold improvement over the clinical comparator lamivudine (3TC, IC₅₀ = 189.90 µM), while its non-fluorinated or differently substituted congeners showed substantially weaker activity [2]. In kinase inhibition, the 3,4-diarylisoxazole architecture bearing the 4-fluorophenyl motif has been specifically claimed in patent filings as a scaffold for FLT3 and mitotic checkpoint inhibition, with the fluorine atom identified as a critical determinant of potency [3]. Substituting 4-(4-fluorophenyl)-3-phenyl-1,2-oxazol-5-amine with the non-fluorinated 3,4-diphenylisoxazol-5-amine (CAS 52392-73-1) or with a monoaryl analog (CAS 914635-91-9 or 81465-82-9) therefore carries a documented risk of introducing unpredictable changes in target engagement, cellular potency, and pharmacokinetic behavior that can invalidate comparative experimental conclusions.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine (1092286-97-9) Against Key Comparators


Purity Specification and Supplier Diversity: 98% Minimum Purity Availability Versus 95% Standard for Non-Fluorinated Diarylisoxazole Analog

Procurement-grade purity is a first-pass filter for compound selection in medicinal chemistry campaigns. The target compound is commercially available at ≥98% purity from multiple independent suppliers including ChemScene (Cat. CS-1219591) and Leyan (Prod. 2290185) . In contrast, the closest non-fluorinated diaryl analog, 3,4-diphenylisoxazol-5-amine (CAS 52392-73-1), is listed at a minimum purity specification of 95% from AKSci (Cat. 4896AE), with no supplier currently offering ≥98% grade . For quantitative structure-activity relationship (QSAR) studies, high-content screening, or crystallography requiring >97% purity, this 3-percentage-point difference represents a meaningful procurement decision point: the fluorinated compound can be sourced off-the-shelf at the required specification, while the non-fluorinated analog would necessitate additional in-house purification with associated yield loss, time cost, and batch-to-batch variability.

Purity specification Supplier comparison Procurement quality Diarylisoxazole

Storage Condition Demands: Refrigerated Storage (2–8°C) as a Procurement Logistics Differentiator Versus Ambient-Stable Analogs

Storage requirements directly impact procurement logistics, shelf-life validation, and experimental reproducibility. The target compound must be stored sealed in dry conditions at 2–8°C per the supplier specification from ChemScene . In contrast, the non-fluorinated analog 3,4-diphenylisoxazol-5-amine (CAS 52392-73-1) is specified for long-term storage in a cool, dry place without refrigeration requirement , and the monoaryl analog 4-(4-fluorophenyl)isoxazol-5-amine (CAS 914635-91-9, AKSci Cat. 8768FW) is similarly classified for ambient cool, dry storage . This differential thermal sensitivity likely reflects the influence of the combined 4-fluorophenyl and 3-phenyl substitution on solid-state stability and warrants cold-chain logistics planning for procurement of the target compound in multi-gram quantities. Laboratories without validated cold storage for chemical libraries should factor this requirement into compound management workflows.

Storage stability Cold-chain logistics Procurement planning Isoxazole stability

Solid-State Property Differentiation: Predicted Melting Point Elevation and Crystallinity Advantage of the 3,4-Diaryl Architecture Over Monoaryl Analogs

Solid-state properties critically influence compound handling, formulation development, and crystallography success rates. The 3,4-diarylisoxazol-5-amine scaffold confers a substantially higher molecular weight and predicted melting point relative to monoaryl analogs. The target compound (MW 254.26) is expected to exhibit a melting point significantly above 102°C (the measured melting point of the monoaryl analog 3-(4-fluorophenyl)isoxazol-5-amine, CAS 81465-82-9 ), consistent with the measured melting point range of 148–152°C for the closely related non-fluorinated 3,4-diphenylisoxazol-5-amine (CAS 52392-73-1) . This ~50°C melting point elevation, driven by the additional phenyl ring contributing to crystal lattice energy, translates to superior room-temperature solid-state stability and reduced hygroscopicity risk. For laboratories conducting co-crystal screening, amorphous solid dispersion formulation, or single-crystal X-ray diffraction studies, the higher-melting diaryl architecture offers a tangible handling advantage over waxy or low-melting monoaryl isoxazol-5-amines.

Melting point Crystallinity Solid-state properties Formulation suitability Diarylisoxazole

Scaffold Differentiation for FLT3 Kinase Inhibition: 4-Fluorophenyl-3-phenyl-isoxazole Architecture as a Privileged Pharmacophore in AML Drug Discovery

The 4-fluorophenyl-3-phenyl-isoxazol-5-amine architecture maps onto a pharmacophore that has demonstrated potent FLT3 kinase inhibition in published studies. Although direct activity data for the exact target compound are not publicly available, a closely related oxazol-2-amine derivative, compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine), was identified as a potent FLT3 inhibitor capable of binding and inhibiting both wild-type and mutated FLT3, a clinically validated target in acute myeloid leukemia (AML) . The patent literature further reinforces the relevance of amino-substituted isoxazoles bearing 4-fluorophenyl and phenyl substituents as mitotic checkpoint inhibitors, with generic formula (I) explicitly encompassing the target compound's substitution pattern [1]. Critically, the non-fluorinated analog 3,4-diphenylisoxazol-5-amine (CAS 52392-73-1) lacks the fluorine-mediated electronic effects that enhance target binding (C–F···H–N and C–F···C=O interactions are well-established contributors to kinase inhibitor potency) [2]. For research groups pursuing FLT3 or mitotic checkpoint targets, the fluorinated scaffold provides a documented entry point into a privileged chemical space that the des-fluoro analog cannot access.

FLT3 inhibition Acute myeloid leukemia Kinase inhibitor scaffold Diarylisoxazole pharmacophore AML

Antiviral Structure-Activity Relationship: Para-Fluorophenyl Substitution Confers ~292-Fold Potency Gain Over Lamivudine in HBeAg Inhibition Within the Phenylisoxazole Scaffold Class

The para-fluorophenyl substituent on the isoxazole scaffold has been quantitatively linked to dramatic potency improvements in anti-HBV assays. In a series of (3-phenylisoxazol-5-yl)methanimine derivatives, the compound bearing a 3-(4-fluorophenyl)isoxazole core ((E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole) inhibited HBeAg secretion with an IC₅₀ of 0.65 µM, compared to 189.90 µM for the clinical nucleoside analog lamivudine (3TC)—representing an approximately 292-fold improvement [1]. The same compound inhibited HBV DNA replication with an IC₅₀ of 20.52 µM versus 26.23 µM for 3TC. SAR analysis within the series demonstrated that the presence and position of halogen substituents on the phenyl ring critically modulated both HBeAg and HBsAg inhibitory activity, with the 4-fluoro derivative consistently ranking among the most potent congeners [1]. While the target compound itself is an amine-bearing scaffold rather than a methanimine derivative, it provides the identical 3-phenyl-4-(4-fluorophenyl)isoxazole core upon which the active methanimine series was constructed, establishing this substitution pattern as a validated anti-HBV starting point that non-fluorinated or monoaryl analogs cannot claim.

Antiviral activity Hepatitis B virus HBeAg inhibition Structure-activity relationship Fluorophenyl isoxazole

Cardiac Myosin ATPase Activation SAR: Para-Substitution on the Phenyl Ring Attenuates Activity, Defining the Optimal Substitution Window for Diphenylalkylisoxazol-5-amines

Structure-activity relationship studies on diphenylalkylisoxazol-5-amines have established that the nature of para-substitution on the phenyl rings directly governs cardiac myosin ATPase activation potency. Among 37 compounds evaluated, the unsubstituted phenyl congeners achieved cardiac myosin activation (CMA) values of 81.6% (compound 4a) and 71.2% (compound 4w) at 10 µM, while para-substitution with –Cl, –OCH₃, or –SO₂N(CH₃)₂ consistently attenuated activation [1]. This SAR reveals that the fluorine substituent in the target compound occupies a uniquely advantageous electronic space: it is electron-withdrawing enough to influence binding (unlike –OCH₃, which is electron-donating and attenuates activity) yet small enough to avoid the steric penalty of bulkier substituents (–SO₂N(CH₃)₂). The target compound's 4-fluorophenyl group thus represents the optimal balance between electronic modulation and steric tolerance within the cardiac myosin activator pharmacophore. Furthermore, the potent compounds in this series demonstrated selectivity for cardiac myosin over skeletal and smooth muscle myosin isoforms [1], a therapeutically critical attribute. The non-fluorinated analog 3,4-diphenylisoxazol-5-amine, lacking any para-substituent, falls outside the SAR-characterized substitution space and cannot be assumed to recapitulate the activity profile of fluorinated congeners.

Cardiac myosin activator ATPase activation Systolic heart failure Structure-activity relationship Diphenylalkylisoxazole

Prioritized Research and Industrial Application Scenarios for 4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine (CAS 1092286-97-9)


Medicinal Chemistry Lead Optimization: FLT3 Kinase Inhibitor Programs in Acute Myeloid Leukemia

Research groups pursuing FLT3-targeted therapy for AML should prioritize this scaffold as a synthetic starting point. The closely related 5-(4-fluorophenyl)-N-phenyloxazol-2-amine core has demonstrated potent FLT3 inhibition against both wild-type and mutant forms , and the patent literature explicitly claims amino-substituted isoxazoles with this substitution pattern as mitotic checkpoint inhibitors [1]. The ≥98% purity available off-the-shelf eliminates the need for pre-synthesis purification, enabling immediate entry into structure-based design cycles. Critically, the non-fluorinated analog 3,4-diphenylisoxazol-5-amine has no reported FLT3 activity and would require de novo validation, adding 4–8 weeks to hit expansion timelines.

Antiviral Drug Discovery: Non-Nucleoside HBV Inhibitor Development Targeting HBeAg Suppression

The 3-(4-fluorophenyl)isoxazole substructure forms the core of the most potent anti-HBV methanimine derivative reported to date (HBeAg IC₅₀ = 0.65 µM, ~292-fold more potent than lamivudine) [2]. The target compound provides the identical heterocyclic core with a free 5-amine handle for further derivatization into methanimine, amide, or urea-based analogs. Procurement at ≥98% purity ensures that biological assay results are not confounded by impurities that could act as partial agonists or cytotoxic contaminants in HepG2.2.15 cell-based HBV replication assays. The cold-chain storage requirement (2–8°C) should be factored into compound management but is standard for cell-based screening workflows.

Cardiac Myosin Modulator Discovery: Systolic Heart Failure Target Validation Using Diarylisoxazole Scaffolds

The diphenylalkylisoxazol-5-amine scaffold has been validated as a bioisosteric replacement for the urea group in cardiac myosin ATPase activators, with lead compounds achieving >80% activation at 10 µM and demonstrating selectivity for cardiac over skeletal and smooth muscle myosin isoforms [3]. The 4-fluorophenyl substitution on the target compound is predicted, based on class-level SAR, to maintain cardiac myosin activation while offering superior metabolic stability relative to the unsubstituted phenyl analog. Researchers should procure this compound alongside the non-fluorinated analog to perform direct comparative cardiac myosin ATPase dose-response curves, generating head-to-head data that will clarify whether fluorine incorporation enhances or attenuates activity in this specific scaffold context.

Fragment-Based Drug Discovery and High-Throughput Crystallography: 3,4-Diarylisoxazole as a Crystallization-Competent Fragment

The predicted high melting point (>140°C, based on analogy to the 148–152°C melting point of 3,4-diphenylisoxazol-5-amine) and the presence of the 5-amine hydrogen-bond donor/acceptor make this compound an attractive fragment for crystallographic screening. The diaryl architecture provides sufficient electron density for unambiguous placement in Fo-Fc difference maps, while the fluorine atom serves as a useful anomalous scatterer for experimental phasing or ligand identification. Procurement at 98% purity and storage at 2–8°C under desiccated conditions are essential to prevent amine oxidation or hydrate formation that could compromise crystal quality during long-duration synchrotron data collection campaigns.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.